1,2,4-Trimethoxyanthracene-9,10-dione
Description
1,2,4-Trimethoxyanthracene-9,10-dione is a methoxy-substituted anthraquinone derivative. Anthraquinones are tricyclic aromatic compounds with two ketone groups at the 9th and 10th positions, forming a planar structure that enables intercalation into DNA . The substitution of methoxy groups at positions 1, 2, and 4 distinguishes this compound from natural anthraquinones like alizarin or purpurin, which typically feature hydroxyl groups.
Properties
IUPAC Name |
1,2,4-trimethoxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-8-12(21-2)17(22-3)14-13(11)15(18)9-6-4-5-7-10(9)16(14)19/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGLYUJWEUEICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409232 | |
| Record name | 1,2,4-trimethoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62554-73-8 | |
| Record name | 1,2,4-trimethoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trimethoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methylation of anthraquinone derivatives. For instance, the reaction of 1,2,4-trihydroxyanthraquinone with methyl iodide in the presence of a base such as potassium carbonate can yield 1,2,4-trimethoxyanthracene-9,10-dione. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 1,2,4-trimethoxyanthracene-9,10-dione often involves large-scale methylation reactions using dimethyl sulfate as the methylating agent. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and as intermediates in pharmaceutical manufacturing .
Scientific Research Applications
1,2,4-Trimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: The compound is investigated for its potential anticancer and antimicrobial properties.
Industry: It is used in the production of pigments and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,4-trimethoxyanthracene-9,10-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications. Additionally, the compound can generate reactive oxygen species, which contribute to its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Type and Position
The biological and physicochemical properties of anthraquinones are highly dependent on substituent type, number, and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Biological Activity
1,2,4-Trimethoxyanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activities, particularly focusing on its anti-inflammatory, antioxidant, and potential anticancer properties.
Synthesis and Structural Characteristics
1,2,4-Trimethoxyanthracene-9,10-dione can be synthesized through various chemical reactions involving anthracene derivatives. The compound features three methoxy groups and two carbonyl groups (ketones) at positions 1, 2, 4, 9, and 10 of the anthracene skeleton. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
1. Anti-inflammatory Activity
Research indicates that anthraquinone derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that 1,2,4-trimethoxyanthracene-9,10-dione can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs).
| Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| 10 | 18 | 11 |
| 50 | 28 | 19 |
| 100 | 64 | 65 |
The compound demonstrated a dose-dependent inhibition effect on cytokine production compared to standard anti-inflammatory drugs like ibuprofen .
2. Antioxidant Activity
The antioxidant potential of 1,2,4-trimethoxyanthracene-9,10-dione has been evaluated using the DPPH radical scavenging assay. The results indicate that this compound exhibits comparable antioxidant activity to Vitamin C.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 1,2,4-Trimethoxyanthracene-9,10-dione | Moderate (similar to Vitamin C) |
| Vitamin C | High |
This antioxidant activity suggests that the compound could play a role in preventing oxidative stress-related diseases .
Case Studies
A case study focused on the biological activities of anthraquinone derivatives highlighted the significance of substituent effects on their pharmacological profiles. The study emphasized that methoxy substitutions enhance both anti-inflammatory and antioxidant activities while potentially modulating anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
